molecular formula C4H8O2 B11925060 2-Methyloxetan-3-ol,trans-

2-Methyloxetan-3-ol,trans-

Cat. No.: B11925060
M. Wt: 88.11 g/mol
InChI Key: KHCRYZBFFWBCMJ-DMTCNVIQSA-N
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Description

2-Methyloxetan-3-ol,trans- is a cyclic ether with a four-membered ring structure It is a derivative of oxetane, characterized by the presence of a hydroxyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxetan-3-ol,trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method includes the epoxide ring opening followed by ring closure . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Methyloxetan-3-ol,trans- often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxetan-3-ol,trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methyloxetan-3-ol,trans- can yield formaldehyde and propene, while reduction can produce different alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-Methyloxetan-3-ol,trans- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxetan-3-ol,trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives.

Properties

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(2R,3S)-2-methyloxetan-3-ol

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1

InChI Key

KHCRYZBFFWBCMJ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](CO1)O

Canonical SMILES

CC1C(CO1)O

Origin of Product

United States

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